Tetraethylphosphonium hexafluorophosphate
Overview
Description
Synthesis Analysis
Tetraethylphosphonium hexafluorophosphate synthesis involves complex chemical processes. While direct synthesis details are not provided in the literature for tetraethylphosphonium hexafluorophosphate specifically, similar compounds have been synthesized through reactions involving phosphonium salts and hexafluorophosphate ions. For example, trihexyl(tetradecyl)phosphonium hexafluorophosphate, a related phosphonium salt ionic liquid, shows the general approach to synthesizing phosphonium hexafluorophosphate compounds. These compounds are synthesized in reaction media that facilitate the formation of the desired product, demonstrating the adaptability and efficiency of using phosphonium salts in synthesis processes (Cao, McNamee, & Alper, 2008).
Molecular Structure Analysis
The molecular structure of tetraethylphosphonium hexafluorophosphate can be inferred from similar phosphonium compounds, where the phosphonium cation often exhibits coordination with the hexafluorophosphate anion. For example, a study on a phosphonium compound highlights the octahedral coordination slightly distorted towards the tetrahedral, typical for phosphonium centers. Such structures indicate the flexible coordination geometry of phosphonium ions, which can be essential for understanding the molecular structure of tetraethylphosphonium hexafluorophosphate (Sheldrick, Schmidpeter, & Criegern, 1978).
Chemical Reactions and Properties
Phosphonium salts, including tetraethylphosphonium hexafluorophosphate, participate in various chemical reactions, highlighting their reactivity and functional utility. These reactions include thiocarbonylation processes where phosphonium salt ionic liquids act as effective reaction media, showcasing the salts' role in facilitating organic transformations and highlighting their chemical reactivity and versatility (Cao, McNamee, & Alper, 2008).
Physical Properties Analysis
The physical properties of tetraethylphosphonium hexafluorophosphate, like other phosphonium salts, are influenced by their molecular structure. These salts typically have high thermal stability and are soluble in various organic solvents, making them valuable in different chemical processes and applications. Their physical properties, such as melting points, boiling points, and solubility, are crucial for their use in synthesis and industrial processes. For instance, similar phosphonium ionic liquids have been recycled in catalytic processes, indicating their stability and reusability (Cao, McNamee, & Alper, 2008).
Scientific Research Applications
Organic Synthesis and Catalysis : A study by Tian, Xu, Zhang, and Qu (2016) demonstrated the use of Tetraphenylphosphonium Tetrafluoroborate in 1,1,1,3,3,3-hexafluoroisopropanol to promote epoxide-initiated cation-olefin polycyclization reactions with broad functional group tolerance (Yan Tian et al., 2016).
Material Science and Imaging : Li et al. (2015) showed that phosphate coating enhances the stability and biosafety of upconversion nanoparticles, preserving their imaging properties and preventing pro-inflammatory effects in physiological fluids (Ruibin Li et al., 2015).
Medical and Pharmaceutical Applications : Davis and Jones (1976) reported that 99mTc-labeled phosphate and phosphonate agents have improved diagnostic efficacy in bone scintigraphy with reduced patient radiation exposure, highlighting the potential of newer agents like MDP with enhanced biologic properties (M. A. Davis & A. Jones, 1976).
Chemical Analysis and Detection : Research by Escudero et al. (2012) developed a highly sensitive analytical methodology for determining thallium species in water samples using ionic liquids, achieving significant extraction efficiency and sensitivity enhancement (L. Escudero et al., 2012).
Pesticide and Insecticide Toxicity : A study by Upadhyay et al. (2011) discussed the widespread use of organophosphorous compounds in agriculture as pesticides and insecticides, with their toxicity and detection methods varying based on ester type, solvent, pH range, or catalytically active additives (S. Upadhyay et al., 2011).
Electrochemistry : Rogers et al. (2008) explored the electrochemical behavior of Ferrocene and cobaltocenium hexafluorophosphate in room-temperature ionic liquids, showing potential for use as internal reference redox couples in various applications (E. I. Rogers et al., 2008).
Safety And Hazards
Tetraethylphosphonium hexafluorophosphate can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and rinse cautiously with water for several minutes .
properties
IUPAC Name |
tetraethylphosphanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZBUQKNTCKXAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](CC)(CC)CC.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20F6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375226 | |
Record name | Tetraethylphosphonium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylphosphonium hexafluorophosphate | |
CAS RN |
111928-07-5 | |
Record name | Tetraethylphosphonium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylphosphonium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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